5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one
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Overview
Description
5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one is a heterocyclic compound that features a thiophene ring fused to an indeno-pyridine structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing five-membered ring, imparts unique electronic properties to the molecule, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one typically involves multicomponent reactions. One common method is the Ugi-Zhu three-component reaction, which is followed by a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This method uses toluene as the solvent, ytterbium (III) triflate as the Lewis acid catalyst, and microwave-dielectric heating to increase the overall yield and reduce reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and the use of efficient catalysts and heating methods can be scaled up for industrial applications. The use of microwave-dielectric heating and Lewis acid catalysts like ytterbium (III) triflate can be adapted for larger-scale synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the electronic properties of the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and other biological activities.
Mechanism of Action
The mechanism of action of 5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to modulate enzyme activity, inhibit kinases, and interact with cellular receptors. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbohydrazide: Used in the synthesis of triazole derivatives with antimicrobial and chemotherapeutic profiles.
2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: Synthesized via multicomponent reactions and used in medicinal chemistry.
Thiophene-2-boronic acid pinacol ester: Utilized in organic synthesis and material science.
Uniqueness
5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one stands out due to its fused indeno-pyridine structure, which imparts unique electronic and steric properties. This makes it a versatile scaffold for drug development and other applications, offering advantages over simpler thiophene derivatives.
Properties
CAS No. |
61449-89-6 |
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Molecular Formula |
C16H13NOS |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
5-thiophen-2-yl-1,3,4,9b-tetrahydroindeno[1,2-b]pyridin-2-one |
InChI |
InChI=1S/C16H13NOS/c18-14-8-7-12-15(13-6-3-9-19-13)10-4-1-2-5-11(10)16(12)17-14/h1-6,9,16H,7-8H2,(H,17,18) |
InChI Key |
QPROQZMSGMAUGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2C1=C(C3=CC=CC=C23)C4=CC=CS4 |
Origin of Product |
United States |
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